1-Benzyl-3-chloropyrrolidine
Overview
Description
1-Benzyl-3-chloropyrrolidine is an organic compound with the molecular formula C11H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the third position of the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloropyrrolidine can be synthesized through various methods. One common approach involves the reaction of 3-chloropyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of N-benzyl-3-chloro-1-aminopropane under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 3-chloropyrrolidine and benzyl chloride, are fed into the reactor along with a base. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloropyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-benzyl-3-chloropyrrolidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-azido-1-benzylpyrrolidine or 3-thio-1-benzylpyrrolidine.
Oxidation: Formation of N-benzyl-3-chloropyrrolidin-2-one.
Reduction: Formation of 1-methyl-3-chloropyrrolidine.
Scientific Research Applications
1-Benzyl-3-chloropyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-chloropyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The chlorine atom at the third position can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the chlorine atom at the third position, resulting in different reactivity and biological activity.
3-Chloropyrrolidine: Lacks the benzyl group, leading to reduced lipophilicity and different chemical properties.
1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of a chlorine atom, affecting its hydrogen bonding capability and reactivity.
Uniqueness: 1-Benzyl-3-chloropyrrolidine is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-chloropyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQVONOXWGZPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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